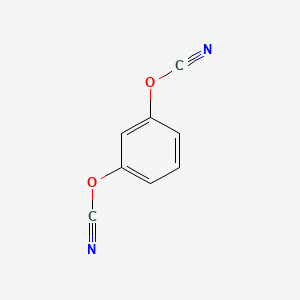

1,3-Phenylene cyanate

Vue d'ensemble

Description

1,3-Phenylene cyanate is an organic compound that belongs to the class of cyanate esters. Cyanate esters are known for their excellent thermal stability, low moisture absorption, and high glass transition temperatures, making them valuable in various high-performance applications. This compound is particularly notable for its use in the synthesis of advanced polymeric materials and composites.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Phenylene cyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybenzene (resorcinol) with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity this compound suitable for advanced applications.

Analyse Des Réactions Chimiques

Key Data:

| Reaction Step | Conditions | Yield | Characterization (NMR, IR) |

|---|---|---|---|

| Dehydration of benzamide | TCT in DMF, 0.5 M NaHCO₃ | 97% | ¹H NMR: δ 7.31 (d, J=2.4 Hz), 2.27 (s) |

| Recrystallization of nitrile | Acetone/10% H₂O slow evaporation | X-ray | Monoclinic system, C–H···O hydrogen bonds |

Cyclotrimerization Reactions

Cyanate groups undergo cyclotrimerization to form 1,3,5-triazine rings , a critical step in polymer network formation:

-

Cyanated phenylene sebacate oligomers exhibit first-order cure kinetics with an activation energy of 21.8 kcal/mol , reaching gelation at ~51% conversion ([Polymer 1994] ).

-

Steric hindrance in rigid aromatic dicyanates (e.g., BPADCy) delays gelation compared to flexible derivatives, highlighting the role of molecular architecture ([PMC9592615] ).

Kinetics of Triazine Formation:

| Parameter | Value |

|---|---|

| Rate constant (k) | 7.8 × 10⁶ (1 – α) s⁻¹ |

| Activation energy (Eₐ) | 21.8 kcal/mol |

| Gel point (α₅₀) | 51% (experimental), 50% (theoretical) |

Catalytic Performance:

| Substrate | Catalyst | Conversion | TOF (h⁻¹) |

|---|---|---|---|

| Epichlorohydrin | MIL-68(In)–PhDA | 99% | 49.5 |

| Styrene oxide | MIL-68(In)–PhDA | 97% | 48.5 |

Mechanistic Insights

-

Nucleophilic Attack Pathways : Amidines react with 1,2,3-triazines via addition/N₂ elimination/cyclization (not Diels–Alder), with rate-limiting nucleophilic attack at the C4 position ([JACS 2022] ).

-

Isotope Labeling : ¹⁵N studies confirm stepwise mechanisms in triazine formation, with kinetic control determining product ratios ([JACS 2022] ).

Reaction Mechanism Highlights:

| Step | Energy Barrier (kcal/mol) | Key Intermediate |

|---|---|---|

| Nucleophilic attack (C4) | 24.3 | Tetrahedral adduct |

| N₂ elimination | 12.1 | Triene intermediate |

| Cyclization | 8.7 | Triazine product |

Applications De Recherche Scientifique

1,3-Phenylene cyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of cancer research.

Industry: Utilized in the production of advanced composites and coatings, offering enhanced thermal and mechanical properties.

Mécanisme D'action

The mechanism of action of 1,3-phenylene cyanate primarily involves its ability to undergo cyclotrimerization, forming triazine rings that contribute to the stability and performance of the resulting polymers. The cyanate group can also participate in various substitution reactions, allowing for the introduction of different functional groups that can modify the properties of the compound. The molecular targets and pathways involved in these reactions are often influenced by the specific conditions and catalysts used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Phenylene cyanate: Similar in structure but differs in the position of the cyanate groups, leading to variations in reactivity and properties.

2,2-Bis(4-cyanatophenyl)propane: A cyanate ester derivative of bisphenol A, known for its use in high-performance thermosetting resins.

1,1-Bis(4-cyanatophenyl)ethane: Another cyanate ester with applications in advanced composite materials.

Uniqueness

1,3-Phenylene cyanate is unique due to its specific structural arrangement, which allows for distinct reactivity patterns and the formation of specialized polymers. Its ability to undergo cyclotrimerization and form stable triazine rings makes it particularly valuable in the synthesis of high-performance materials with excellent thermal and mechanical properties.

Activité Biologique

1,3-Phenylene cyanate is a compound that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a cyanate functional group (-N=C=O) attached to a phenylene ring. This structure contributes to its diverse reactivity and potential biological applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria .

- Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation. The mechanisms include inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Catalytic Properties : Recent research indicates that this compound can function as a catalyst in chemical reactions, enhancing the efficiency of processes such as carbon dioxide conversion. This catalytic activity may have implications for environmental applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for cancer cell growth and survival. For example, it targets thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells .

- Interaction with Cellular Targets : The structural features of this compound allow it to interact with cellular components such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and promote apoptosis in cancer cells .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against a range of bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of phenylene cyanate derivatives revealed promising results in vitro. These compounds were tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis through specific molecular pathways .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

(3-cyanatophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-5-11-7-2-1-3-8(4-7)12-6-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZMAPJAKOSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC#N)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150208 | |

| Record name | Resorcinol dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-88-0 | |

| Record name | Resorcinol dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol dicyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.